4-(3-Iodophenyl)-4-oxobutyronitrile

CAS No.: 898767-92-5

Cat. No.: VC2283279

Molecular Formula: C10H8INO

Molecular Weight: 285.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898767-92-5 |

|---|---|

| Molecular Formula | C10H8INO |

| Molecular Weight | 285.08 g/mol |

| IUPAC Name | 4-(3-iodophenyl)-4-oxobutanenitrile |

| Standard InChI | InChI=1S/C10H8INO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 |

| Standard InChI Key | CKSDLTRSGREVTG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)I)C(=O)CCC#N |

| Canonical SMILES | C1=CC(=CC(=C1)I)C(=O)CCC#N |

Introduction

Chemical Identity and Structure

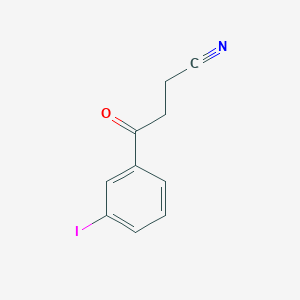

4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5) is characterized by its specific molecular structure containing an iodine-substituted phenyl ring connected to a four-carbon chain with a ketone group and terminal nitrile functionality. The compound belongs to the broader class of aryl oxobutyronitriles, which serve as important building blocks in organic synthesis .

Basic Identification Parameters

The compound's essential identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | 4-(3-Iodophenyl)-4-oxobutyronitrile |

| CAS Registry Number | 898767-92-5 |

| Molecular Formula | C₁₀H₈INO |

| Molecular Weight | 285.08 g/mol |

| Standard Purity | Not less than 97% |

The molecular structure consists of an iodine atom at the meta position of the phenyl ring, which is directly connected to a carbonyl group. This carbonyl is followed by a three-carbon chain terminating with a nitrile (CN) group, creating the distinctive 4-oxobutyronitrile backbone .

Physical Properties

While specific physical property data for 4-(3-Iodophenyl)-4-oxobutyronitrile is limited in the available literature, properties can be estimated based on structurally analogous compounds. The related compound 4-(3-methoxyphenyl)-4-oxobutyronitrile provides insight into the likely physical characteristics of our target molecule .

Estimated Physical Properties

The presence of the heavy iodine atom significantly influences these physical properties, particularly increasing the density and molecular weight compared to other substituted phenyl analogues.

Synthetic Methodologies

The synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile typically follows established routes for similar oxobutyronitrile compounds. Based on the literature for analogous compounds, several synthetic approaches can be proposed.

Chemical Reactivity

The chemical behavior of 4-(3-Iodophenyl)-4-oxobutyronitrile is characterized by the reactivity of its functional groups: the iodophenyl moiety, the ketone group, and the nitrile functionality.

Key Reactive Centers

The compound contains three primary reactive centers:

-

The iodine substituent on the aromatic ring, which can participate in coupling reactions (Suzuki, Sonogashira, Heck, etc.)

-

The ketone group, which can undergo nucleophilic addition, reduction, and condensation reactions

-

The nitrile group, which can be hydrolyzed to carboxylic acids or reduced to amines

Documented Reactions

Related compounds have demonstrated interesting cyclization reactions. For example, 4-(2-aminophenyl)-4-oxobutyronitriles can undergo base-assisted cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles . By analogy, 4-(3-Iodophenyl)-4-oxobutyronitrile may participate in various transformations where the iodine atom serves as a handle for further functionalization.

The literature indicates that compounds of this class can be transformed into heterocyclic systems under appropriate conditions, making them valuable building blocks in the synthesis of complex molecular architectures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected proton NMR (¹H NMR) signals would include:

-

Aromatic protons of the 3-iodophenyl group (approximately δ 7.0-8.0 ppm)

-

Methylene protons adjacent to the carbonyl group (approximately δ 3.0-3.5 ppm)

-

Methylene protons adjacent to the nitrile group (approximately δ 2.5-3.0 ppm)

Carbon-13 NMR (¹³C NMR) would likely show characteristic signals for:

-

The nitrile carbon (approximately δ 115-120 ppm)

-

The carbonyl carbon (approximately δ 195-205 ppm)

-

Aromatic carbons (approximately δ 120-140 ppm)

-

The carbon bearing the iodine atom (lower field signal due to the heavy atom effect)

These spectroscopic features are comparable to those documented for similar compounds in the literature .

Applications in Synthetic Chemistry

4-(3-Iodophenyl)-4-oxobutyronitrile serves as an important intermediate in pharmaceutical and organic synthesis.

Pharmaceutical Applications

The compound functions as a critical API (Active Pharmaceutical Ingredient) intermediate in the pharmaceutical industry . The presence of the iodine atom makes it particularly valuable for:

-

Cross-coupling reactions to generate more complex molecules

-

Serving as a precursor for radiolabeled compounds using radioactive iodine isotopes

-

Enabling selective functionalization at the iodine position

Heterocyclic Synthesis

By analogy to related compounds, 4-(3-Iodophenyl)-4-oxobutyronitrile may serve as a precursor in the synthesis of various heterocyclic systems. For instance, the research on 4-(2-aminophenyl)-4-oxobutyronitrile derivatives demonstrates their utility in preparing 2-(3-oxoindolin-2-ylidene)acetonitriles with potential biological activities .

Structure-Activity Relationships

Based on the structural features of 4-(3-Iodophenyl)-4-oxobutyronitrile and related compounds, several structure-activity relationships can be proposed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume